1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone
Brand Name: Vulcanchem
CAS No.: 24085-05-0
VCID: VC21173718
InChI: InChI=1S/C9H9ClO2/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,12H,5H2,1H3
SMILES: CC(=O)C1=CC(=C(C=C1)O)CCl
Molecular Formula: C9H9ClO2
Molecular Weight: 184.62 g/mol

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

CAS No.: 24085-05-0

Cat. No.: VC21173718

Molecular Formula: C9H9ClO2

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone - 24085-05-0

Specification

CAS No. 24085-05-0
Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
IUPAC Name 1-[3-(chloromethyl)-4-hydroxyphenyl]ethanone
Standard InChI InChI=1S/C9H9ClO2/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,12H,5H2,1H3
Standard InChI Key LAMHAMBOLINJML-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=C(C=C1)O)CCl
Canonical SMILES CC(=O)C1=CC(=C(C=C1)O)CCl

Introduction

Chemical Identity and Structure

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is an aromatic ketone with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . The compound has several synonyms, including 3'-chloromethyl-4'-hydroxyacetophenone, 1-[3-(chloromethyl)-4-hydroxyphenyl]ethan-1-one, and ethanone, 1-[3-(chloromethyl)-4-hydroxyphenyl]- . Its structure consists of a phenyl ring substituted with three functional groups: a hydroxyl group at the para position, a chloromethyl group at the meta position, and an acetyl group. This particular arrangement of functional groups contributes to its reactivity and utility in organic synthesis.

The compound is registered with the Chemical Abstracts Service (CAS) number 24085-05-0, which serves as its unique identifier in chemical databases and literature . In chemical classification systems, it belongs to the family of substituted acetophenones, which are widely used as building blocks in pharmaceutical synthesis.

Physical and Chemical Properties

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone possesses a distinct set of physical and chemical properties that influence its handling, storage, and applications in synthetic chemistry. The compound is characterized as a light red to pink solid at room temperature .

Physical Properties

The physical properties of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone are summarized in the following table:

PropertyValueSource
Physical StateSolid
ColorLight Red to Pink
Melting Point160 °C (decomposition)
Boiling Point363.6±32.0 °C (Predicted)
Density1±0.06 g/cm³ (Predicted)
Vapor Pressure8.52E-06 mmHg at 25°C
Refractive Index1.565
Flash Point173.7 °C

The compound undergoes decomposition at its melting point of approximately 160 °C, which is an important consideration for its purification and thermal processing . Some sources report a slightly different melting point range of 155-164 °C, highlighting the potential variability in purity levels or crystalline forms .

Chemical Properties

The chemical behavior of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is influenced by its functional groups:

PropertyValueSource
pKa7.58±0.48 (Predicted)
SolubilityAcetonitrile (Slightly), DMSO (Sparingly), Methanol (Slightly)
XLogP32.33360
Polar Surface Area (PSA)37.3 Ų

The predicted pKa value of 7.58 indicates that the hydroxyl group has moderate acidity, making it potentially reactive in base-catalyzed transformations . The compound's limited solubility in common organic solvents is an important consideration for reaction design and purification strategies. It shows slight solubility in acetonitrile and methanol, while being sparingly soluble in dimethyl sulfoxide (DMSO) .

The compound possesses both hydrophilic (hydroxyl and carbonyl groups) and hydrophobic (chloromethyl and aromatic ring) features, giving it a balanced lipophilicity as indicated by its XLogP3 value of 2.33360 . This property is particularly relevant for its application in pharmaceutical synthesis, as it affects membrane permeability and drug-like characteristics of resulting compounds.

Synthesis and Preparation Methods

The synthesis of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone involves selective functionalization of 4-hydroxyacetophenone. Several preparation methods have been documented, with the chloromethylation reaction being the most commonly employed approach.

Blanc Chloromethylation Reaction

The primary synthetic route to 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone involves the Blanc chloromethylation reaction of 4-hydroxyacetophenone . This process introduces the chloromethyl group at the meta position relative to the hydroxyl group:

ReactantsConditionsProductYieldSource
4-Hydroxyacetophenone, Formaldehyde, HClZinc chloride catalyst1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone92%

The reaction proceeds through an electrophilic aromatic substitution mechanism, where the formaldehyde and hydrochloric acid generate a chloromethyl cation that attacks the aromatic ring. The hydroxyl group directs the substitution to the ortho and para positions, but since the para position is already occupied by the acetyl group, substitution occurs predominantly at the ortho position to the hydroxyl group (which is the meta position relative to the acetyl group) .

Detailed Reaction Procedure

A specific procedure described in the literature involves the following steps :

  • A mixture of 260 cc of 37% formaldehyde and 1800 cc of concentrated hydrochloric acid is prepared.

  • 400 g of p-hydroxyacetophenone is added at a temperature of about 45°C.

  • The reaction mixture is maintained at 50°C for two hours.

  • The mixture is filtered and washed with water.

  • The resulting product is 3-chloromethyl-4-hydroxyacetophenone with a melting point of 154°C (decomposition) .

This synthetic approach is valued for its relative simplicity, moderate reaction conditions, and good yield, making it suitable for both laboratory and industrial-scale production.

Applications and Uses

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone has several important applications, primarily in pharmaceutical synthesis.

Pharmaceutical Intermediate

The most significant application of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is as a key intermediate in the synthesis of active pharmaceutical ingredients . It serves as a building block for various compounds due to the reactivity of its functional groups:

  • The compound is notably used as an intermediate in the synthesis of salbutamol (albuterol), a widely prescribed β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) .

  • The chloromethyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functionalities at this position.

  • The hydroxyl group provides a site for further functionalization through esterification, etherification, or other transformations.

Downstream Products

Several important downstream products can be synthesized from 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, including:

Downstream ProductApplicationSource
4-Acetyloxy-3-acetyloxymethyl-(N-benzyl-N-tertbutylamino)acetophenone hydrochloridePharmaceutical intermediate
1-(4-Acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-bromoethanoneSynthetic building block

These downstream products further highlight the versatility of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone as a scaffold for more complex molecular architectures.

Hazard ParameterClassificationSource
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P305+P351+P338

The hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Manufacturer/SupplierProduct NumberPackagingPurityPrice (USD)Source
TRCC36921510gNot specified$875
American Custom Chemicals CorporationHCH00150531g95.00%$721.57
American Custom Chemicals CorporationHCH00150532.5g95.00%$983.88
American Custom Chemicals CorporationHCH00150535g95.00%$1168.42
CrysdotCD120927445g95+%$523
DIDEUNot specifiedBulk quantities99%$11.11/kg (EXW)

Market Trends

Several manufacturers in the global market offer 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone with varying specifications:

  • Henan Aochuang Chemical Co., Ltd. offers the compound with a purity of 98% .

  • WUHAN FORTUNA CHEMICAL CO., LTD provides the compound with a minimum purity of 98% .

  • Hebei Mujin Biotechnology Co., Ltd offers the compound with a purity of 99% .

The pricing structure reflects both the technical challenges in synthesizing high-purity material and the specialized nature of this intermediate. Bulk pricing is significantly more economical, as demonstrated by DIDEU's offering at $11.11/kg for bulk quantities , compared to research-grade quantities that can exceed several hundred dollars for just a few grams.

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